molecular formula C15H17NO3 B5518190 2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide

Cat. No.: B5518190
M. Wt: 259.30 g/mol
InChI Key: VGZCNEMMOTXXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.12084340 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sensitivity Enhancement in Detection Technologies

One application of related chemical probes is in the enhancement of sensitivity for the detection of carbonyl compounds in environmental water samples. The development of fluorescent probes, such as 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, demonstrates significant improvements in trace measurement sensitivity. These probes can derivatize aldehydes and ketones, enabling the detection of extremely low concentrations of these compounds in water samples, including snow, ice, and cloud water. This research showcases the potential for chemicals within this class to contribute to environmental monitoring and analysis (Houdier et al., 2000).

Anticonvulsant Activity

Compounds structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs have been investigated, revealing significant potential in the treatment of seizures. One specific compound within this group demonstrated efficacy in mice models for both protection against focal seizures and enhancement of the seizure threshold, indicating a promising avenue for the development of new anticonvulsant medications (Pękala et al., 2011).

Anticancer Drug Development

Another significant area of application is in the synthesis and molecular docking analysis of derivatives aimed at targeting cancer. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and shown to target the VEGFr receptor, indicating its potential use as an anticancer drug. The structure and efficacy of these compounds are determined through various analyses, including HNMR and LC-MS, alongside in silico modeling studies, highlighting their role in the development of novel anticancer therapies (Sharma et al., 2018).

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-5-3-7-14(12(11)2)19-10-15(17)16-9-13-6-4-8-18-13/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZCNEMMOTXXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.